![molecular formula C12H16N2O2 B13582140 rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea: is a chiral compound that belongs to the class of oxolane derivatives It features a phenyl group attached to an oxolane ring, which is further connected to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Urea Moiety: The final step involves the reaction of the oxolane derivative with an isocyanate to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions.
類似化合物との比較
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}carbamate
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}thiourea
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}amine
Comparison: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its carbamate and thiourea analogs, the urea derivative may exhibit different reactivity and binding affinity to molecular targets. The amine analog, on the other hand, lacks the carbonyl functionality, which can significantly alter its chemical behavior and biological activity.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
[(2R,3S)-2-phenyloxolan-3-yl]methylurea |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-8-10-6-7-16-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H3,13,14,15)/t10-,11-/m0/s1 |
InChIキー |
IGKWJOFEGLJECW-QWRGUYRKSA-N |
異性体SMILES |
C1CO[C@H]([C@@H]1CNC(=O)N)C2=CC=CC=C2 |
正規SMILES |
C1COC(C1CNC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
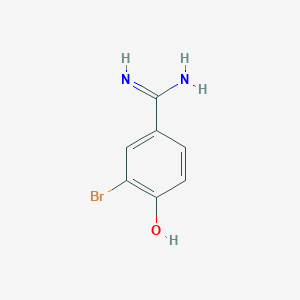
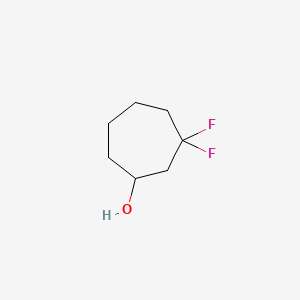
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
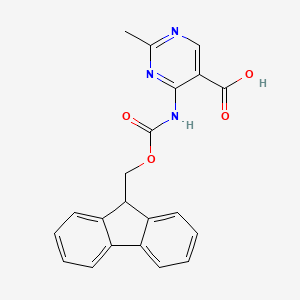
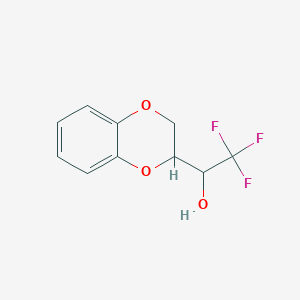
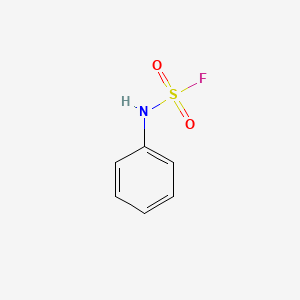
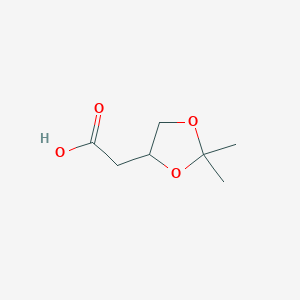
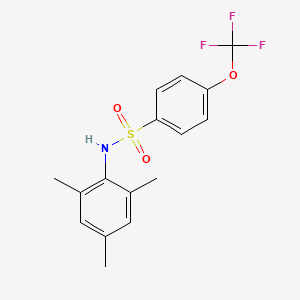
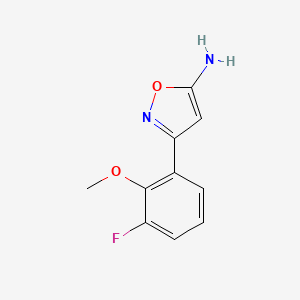
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
